molecular formula C3H5Cl3<br>CH2ClCHClCH2Cl<br>C3H5Cl3 B165214 1,2,3-Trichloropropane CAS No. 96-18-4

1,2,3-Trichloropropane

Cat. No. B165214
CAS RN: 96-18-4
M. Wt: 147.43 g/mol
InChI Key: CFXQEHVMCRXUSD-UHFFFAOYSA-N
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Description

1,2,3-Trichloropropane (TCP) is a synthetic chemical also known as allyl trichloride, glycerol trichlorohydrin, and trichlorohydrin . It is a colorless, heavy liquid with a sweet but strong odor . It evaporates very quickly and small amounts dissolve in water . It is mainly used to make other chemicals . Some of it is also used as an industrial solvent, paint and varnish remover, and cleaning and degreasing agent .


Synthesis Analysis

1,2,3-Trichloropropane is produced by the addition of chlorine to allyl chloride . TCP may also be produced as a by-product in significant quantities as an unwanted by-product of the production of other chlorinated compounds such as epichlorohydrin and dichloropropene .


Molecular Structure Analysis

The molecular formula of 1,2,3-Trichloropropane is C3H5Cl3 . The structure of the molecule can be represented as CH2ClCHClCH2Cl .


Chemical Reactions Analysis

The characteristic pathway for degradation of halogenated aliphatic compounds in groundwater or other environments with relatively anoxic and/or reducing conditions is reductive dechlorination . For 1,2-dihalocarbons, reductive dechlorination can include hydrogenolysis and dehydrohalogenation .


Physical And Chemical Properties Analysis

1,2,3-Trichloropropane is a colorless liquid with a strong acid odor . It is denser than water and slightly soluble in water .

Scientific Research Applications

Bioremediation and Environmental Impact

  • Bioremediation using Genetically Engineered Microbes : Research highlights the potential of genetically engineered microorganisms for the bioremediation of 1,2,3-Trichloropropane (TCP). Although successful applications have been achieved for other compounds, TCP still awaits practical application of these advanced bioremediation techniques (Janssen & Stucki, 2020).

  • Degradation Mechanisms and Remediation Technology : Various studies have focused on the degradation mechanisms of TCP and its remediation in contaminated sites. These include both aerobic and anaerobic biodegradation processes, emphasizing the need for in-depth research into microbial degradation pathways (Zhang et al., 2021).

  • Chemical and Physical Properties : Studies on the polymorphism of TCP explore its physical and chemical properties under different conditions, providing insights into its behavior in various environmental contexts (Veglio et al., 2004).

  • Groundwater Contamination Factors : Research in California has identified factors affecting TCP contamination in groundwater, including its relation to agricultural practices and hydrogeologic factors. This research is crucial for understanding the spread and persistence of TCP in the environment (Burow et al., 2019).

Industrial and Chemical Applications

  • Industrial Chemical Waste Management : TCP, as a by-product in the production of epichlorohydrin, presents challenges for waste management. Studies have focused on finding efficient technologies for dealing with this waste, including novel biotechnological approaches (Samin & Janssen, 2012).

  • Chemical Transformation Processes : Research into the ammonolysis of waste TCP with liquid ammonia provides insights into selective transformations, potentially leading to more efficient and environmentally friendly industrial processes (Milchert, 2000).

  • Enzymatic Activity and Bioengineering : The weak activity of certain enzymes like haloalkane dehalogenase LinB with TCP and the development of new biocatalysts through protein engineering are key areas of research. These studies are crucial for understanding and enhancing biodegradation pathways (Monincová et al., 2007).

Safety And Hazards

1,2,3-Trichloropropane is harmful if swallowed, inhaled, or absorbed through the skin . It may cause liver and kidney damage . It may cause cancer in humans . Breathing vapors may cause drowsiness and dizziness . It causes eye and respiratory tract irritation .

Future Directions

Among the many halocarbons of environmental concern, 1,2,3-trichloropropane (TCP) is an extreme case because of its very high toxicity and persistence . Recently intensified monitoring for TCP in California has identified low but concerning concentrations in groundwater used for drinking water supplies in agricultural regions where soil fumigants containing TCP were widely used . The current method for treating TCP contaminated water supplies is adsorption on carbon-based filters, but a treatment process that degrades TCP would be more desirable .

properties

IUPAC Name

1,2,3-trichloropropane
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InChI

InChI=1S/C3H5Cl3/c4-1-3(6)2-5/h3H,1-2H2
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InChI Key

CFXQEHVMCRXUSD-UHFFFAOYSA-N
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Canonical SMILES

C(C(CCl)Cl)Cl
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Molecular Formula

C3H5Cl3, Array
Record name 1,2,3-TRICHLOROPROPANE
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DSSTOX Substance ID

DTXSID9021390
Record name 1,2,3-Trichloropropane
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Molecular Weight

147.43 g/mol
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Physical Description

1,2,3-trichloropropane is a colorless liquid with a strong acid odor. Denser than water and slightly soluble in water. Hence sinks in water. (USCG, 1999), Liquid, Colorless liquid with a chloroform-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a chloroform-like odor.
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Record name Propane, 1,2,3-trichloro-
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Boiling Point

313 °F at 760 mmHg (NTP, 1992), 158 °C, 156 °C, 314 °F
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Flash Point

180 °F (NTP, 1992), 180 °F, 74 °C (165 °F) - closed cup, 180 °F (82.2 °C) (Open Cup), 160-164 °F (Closed cup), 180 °F (open cup), 71 °C (closed cup), 73 °C c.c., 160 °F
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Solubility

1 to 5 mg/mL at 75 °F (NTP, 1992), In water, 1750 mg/L at 25 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol, ethyl ether; very soluble in chloroform, Dissolves oils, fats, waxes, chlorinated rubber, and numerous resins., Solubility in water, g/100ml: 0.18 (very poor), 0.1%
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Density

1.3889 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3889 g/cu cm at 20 °C, Relative density (water = 1): 1.39, 1.39
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Vapor Density

5.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.08 (Air = 1), Relative vapor density (air = 1): 5.1, 5.08
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Vapor Pressure

2 mmHg at 68 °F ; 4 mmHg at 86 °F (NTP, 1992), 3.69 [mmHg], 3.69 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.29, 3 mmHg
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Mechanism of Action

A further publication, in abstract form only without detailed documentation of test conditions and results, presented a new hypothesis for the formation of forestomach tumors. According to these investigations, analysis of ras mutations in forestomach tumors of mice from the NTP (1993) study showed that the observed mutations are not consistent with the miscoding properties of the major DNA adduct S-[l-(hydroxymethyl)-2-(N(7)-guanyl)ethyl]glutathione that had formerly been identified in various tissues by the same working group. Preliminary studies suggested that 1,2,3-trichloropropane administration produced increases in the etheno DNA adducts 1,N(6)-ethenodeoxyadenosine and 3,N(4)-ethenodeoxycytidine, which are thought to arise endogenously from lipid oxidation. The resulting alternative hypothesis for the formation of forestomach tumors is an indirect mutagenic effect of 1,2,3-trichloropropane by GSH depletion as a consequence of the bolus application by gavage, which may induce lipid oxidation. Consequently, GSH plays a crucial role in adduct formation, being involved both in the formation of the major DNA adduct S-[l-(hydroxymethyl)-2-(N(7)-guanyl)ethyl]glutathione and in the initiation of lipid oxidation.
Record name 1,2,3-TRICHLOROPROPANE
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Product Name

1,2,3-Trichloropropane

Color/Form

Colorless liquid

CAS RN

96-18-4
Record name 1,2,3-TRICHLOROPROPANE
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Record name 1,2,3-TRICHLOROPROPANE
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Record name 1,2,3-TRICHLOROPROPANE
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Melting Point

5.5 °F (NTP, 1992), -13.9 °C, -14 °C, 6 °F
Record name 1,2,3-TRICHLOROPROPANE
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Record name 1,2,3-TRICHLOROPROPANE
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Record name 1,2,3-TRICHLOROPROPANE
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Record name 1,2,3-TRICHLOROPROPANE
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Record name 1,2,3-Trichloropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2,3-Trichloropropane
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1,2,3-Trichloropropane
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Reactant of Route 6
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Citations

For This Compound
4,970
Citations
G Samin, DB Janssen - Environmental science and pollution research, 2012 - Springer
Purpose 1,2,3-Trichloropropane (TCP) is a persistent groundwater pollutant and a suspected human carcinogen. It is also is an industrial chemical waste that has been formed in large …
Number of citations: 59 link.springer.com
KR Burow, WD Floyd, MK Landon - Science of the Total Environment, 2019 - Elsevier
2,3-Trichloropropane (1,2,3-TCP) is a volatile organic chemical of eminent concern due to its carcinogenic, mutagenic, and reproductive effects, and its frequent occurrence at …
Number of citations: 24 www.sciencedirect.com
V Sarathy, AJ Salter, JT Nurmi… - Environmental …, 2010 - ACS Publications
1,2,3-Trichloropropane (TCP) is an emerging contaminant because of increased recognition of its occurrence in groundwater, potential carcinogenicity, and resistance to natural …
Number of citations: 100 pubs.acs.org
B Wang, KH Chu - Chemosphere, 2017 - Elsevier
2,3-Trichloropropane (TCP) is an emerging groundwater pollutant and suspected human carcinogen. TCP, a recalcitrant contaminant, has been detected in the subsurface near TCP …
Number of citations: 27 www.sciencedirect.com
T Bosma, J Damborský, G Stucki… - Applied and …, 2002 - Am Soc Microbiol
Using a combined strategy of random mutagenesis of haloalkane dehalogenase and genetic engineering of a chloropropanol-utilizing bacterium, we constructed an organism that is …
Number of citations: 188 journals.asm.org
TL Torralba-Sanchez, EJ Bylaska… - … Science: Processes & …, 2020 - pubs.rsc.org
The characteristic pathway for degradation of halogenated aliphatic compounds in groundwater or other environments with relatively anoxic and/or reducing conditions is reductive …
Number of citations: 18 pubs.rsc.org
JP Merrill, EJ Suchomel, S Varadhan, M Asher… - Current Pollution …, 2019 - Springer
Purpose of Review 1,2,3-Trichloropropane (TCP) is a synthetic chemical with known and suspected human health effects associated with exposure. In response to the identification of …
Number of citations: 11 link.springer.com
RD Irwin, JK Haseman, SL Eustis - Fundamental and Applied Toxicology, 1995 - Elsevier
1,2,3-Trichloropropane: A Multisite Carcinogen in Rats and Mice. Irwin, RD, Baseman, JK, and Eustis, SL (1995). Fundam. Appl. Toxicol. 25, 241-252. 1,2,3-Trichloropropane was …
Number of citations: 22 www.sciencedirect.com
BH Hauptman, CC Naughton - Journal of Water, Sanitation and …, 2021 - iwaponline.com
2,3-Trichloropropane (TCP), a suspected human carcinogen, is a widespread contaminant that leaches into groundwater, where it persists. This systematic review of studies examines …
Number of citations: 5 iwaponline.com
AJ Salter-Blanc, PG Tratnyek - Environmental science & …, 2011 - ACS Publications
The reactivity of zerovalent zinc (ZVZ) toward 1,2,3-trichloropropane (TCP) was evaluated under a variety of solution conditions, including deionized water, groundwater, and artificial …
Number of citations: 60 pubs.acs.org

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